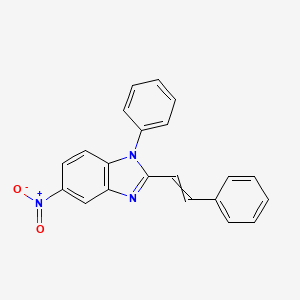![molecular formula C30H24O12 B14253989 1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester CAS No. 373603-05-5](/img/structure/B14253989.png)
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 3,5-dihydroxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ester can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and redox reactions, which can influence biological processes. The ester groups can undergo hydrolysis, releasing the active 3,5-dihydroxybenzyl alcohol, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
1,3,5-Benzenetricarboxylic acid (Trimesic acid): The parent compound, known for its use in the synthesis of metal-organic frameworks (MOFs).
Trimethyl 1,3,5-benzenetricarboxylate: A similar ester with methyl groups instead of 3,5-dihydroxybenzyl groups.
1,2,4-Benzenetricarboxylic acid: A structural isomer with different chemical properties.
Uniqueness
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
373603-05-5 |
|---|---|
分子式 |
C30H24O12 |
分子量 |
576.5 g/mol |
IUPAC 名称 |
tris[(3,5-dihydroxyphenyl)methyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O12/c31-22-1-16(2-23(32)10-22)13-40-28(37)19-7-20(29(38)41-14-17-3-24(33)11-25(34)4-17)9-21(8-19)30(39)42-15-18-5-26(35)12-27(36)6-18/h1-12,31-36H,13-15H2 |
InChI 键 |
PPMBRILVDZAFMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3=CC(=CC(=C3)O)O)C(=O)OCC4=CC(=CC(=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
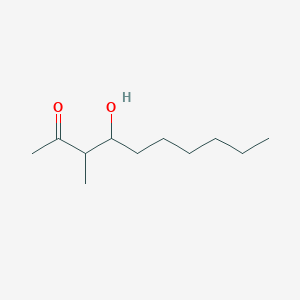
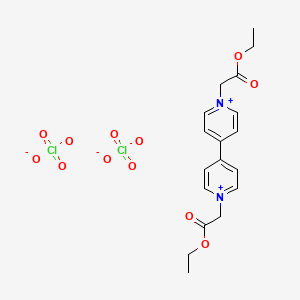
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
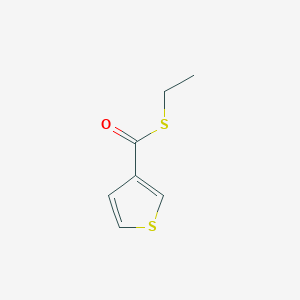
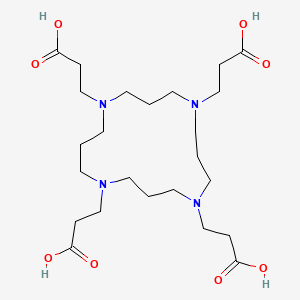
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
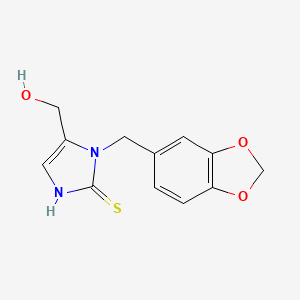
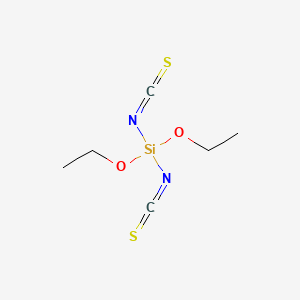
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
